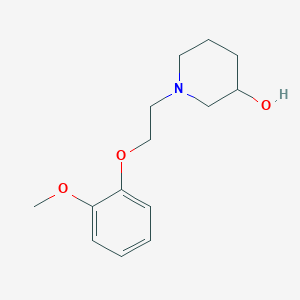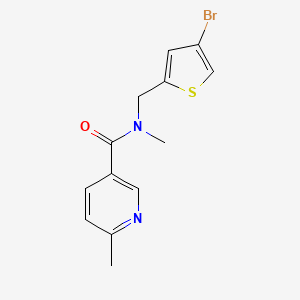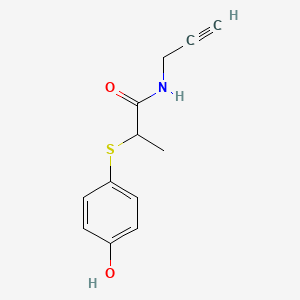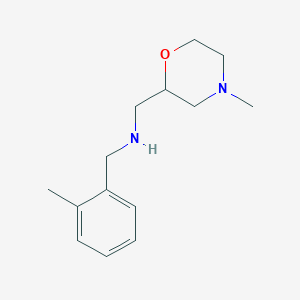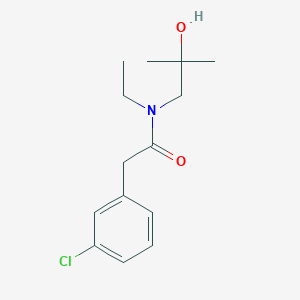
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, an ethyl group, and a hydroxy-methylpropyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenylamine, ethyl bromide, and 2-hydroxy-2-methylpropylamine.
Formation of Intermediate: The 3-chlorophenylamine is reacted with ethyl bromide in the presence of a base such as sodium hydroxide to form N-ethyl-3-chlorophenylamine.
Acylation: The intermediate is then acylated with acetic anhydride to form N-ethyl-3-chlorophenylacetamide.
Final Product: The N-ethyl-3-chlorophenylacetamide is reacted with 2-hydroxy-2-methylpropylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia under basic conditions.
Major Products
Oxidation: Formation of 2-(3-chlorophenyl)-N-ethyl-N-(2-oxopropyl)acetamide.
Reduction: Formation of 2-(phenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide.
Substitution: Formation of 2-(3-hydroxyphenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide
- 2-(3-chlorophenyl)-N-methyl-N-(2-hydroxy-2-methylpropyl)acetamide
- 2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-ethylpropyl)acetamide
Uniqueness
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C14H20ClNO2 |
|---|---|
Molekulargewicht |
269.77 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide |
InChI |
InChI=1S/C14H20ClNO2/c1-4-16(10-14(2,3)18)13(17)9-11-6-5-7-12(15)8-11/h5-8,18H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
BCMVHRDJMJIKAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(C)(C)O)C(=O)CC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



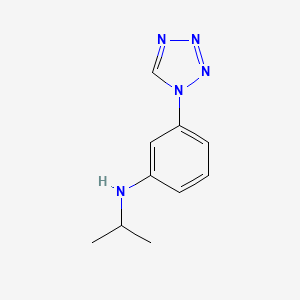
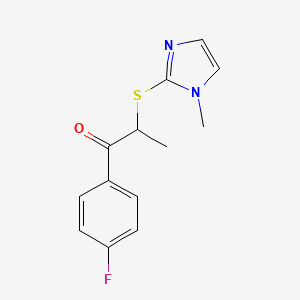

![N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B14915602.png)
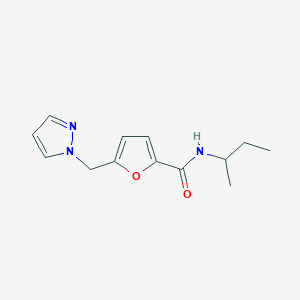
![3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)
![3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14915618.png)
